APT (radioprotective)

Vue d'ensemble

Description

APT, or Amide Proton Transfer, is a radioprotective compound that has garnered significant attention due to its potential to protect biological tissues from the harmful effects of ionizing radiation. Radioprotective agents like APT are crucial in medical treatments such as radiotherapy, where they help minimize damage to healthy tissues while maximizing the therapeutic effects on cancerous cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of APT involves several steps, typically starting with the preparation of precursor molecules. One common method involves the use of amide bond formation reactions. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

In an industrial setting, the production of APT may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound. Quality control measures are implemented to ensure that the final product meets the required specifications for use in medical applications.

Analyse Des Réactions Chimiques

Types of Reactions

APT undergoes various chemical reactions, including:

Oxidation: APT can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: APT can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

APT has a wide range of scientific research applications, including:

Chemistry: Used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.

Biology: Employed in studies of protein-ligand interactions and enzyme mechanisms.

Medicine: Utilized as a radioprotective agent in radiotherapy to protect healthy tissues from radiation damage.

Industry: Applied in the development of new materials with enhanced radioprotective properties.

Mécanisme D'action

APT exerts its radioprotective effects primarily through its ability to scavenge free radicals generated by ionizing radiation. By neutralizing these free radicals, APT prevents them from causing damage to cellular components such as DNA, proteins, and lipids. Additionally, APT enhances the repair mechanisms of damaged DNA and reduces inflammation, further protecting tissues from radiation-induced harm.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amifostine: Another well-known radioprotective agent that acts by scavenging free radicals and enhancing DNA repair.

Cysteamine: A compound with radioprotective properties due to its ability to donate hydrogen atoms and neutralize free radicals.

Glutathione: A naturally occurring antioxidant that protects cells from oxidative stress and radiation damage.

Uniqueness of APT

APT is unique in its specific mechanism of action involving amide proton transfer, which allows it to be used as a probe in NMR spectroscopy. This dual functionality as both a radioprotective agent and a molecular probe makes APT particularly valuable in scientific research and medical applications.

Activité Biologique

Radioprotection is a critical area of research, particularly in the context of cancer treatment and exposure to ionizing radiation. APT (radioprotective) compounds have garnered attention for their potential to mitigate radiation-induced damage. This article explores the biological activity of APT, focusing on its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

APT compounds act primarily through several key mechanisms:

- Free Radical Scavenging : APT compounds can neutralize free radicals generated during radiation exposure, thereby reducing oxidative stress and cellular damage .

- DNA Repair Promotion : These compounds enhance the cellular repair mechanisms for DNA damage caused by ionizing radiation .

- Anti-inflammatory Effects : APT compounds may inhibit inflammatory pathways activated by radiation exposure, further protecting normal tissues .

- Inhibition of Apoptosis : By modulating apoptotic pathways, APT can help preserve the viability of normal cells post-radiation exposure .

Table 1: Summary of Key Studies on APT Compounds

Case Studies

-

Bacillus Subtilis ASM-1 Study :

- Researchers found that extracts from Bacillus subtilis ASM-1 exhibited strong radioprotective properties against UVB radiation, demonstrating a 68% scavenging activity against reactive oxygen species (ROS) . The study highlighted the potential of microbial-derived compounds as effective radioprotectors.

- Natural Products in Cancer Radiotherapy :

-

Vitamin C Derivatives :

- A comparative study on vitamin C derivatives revealed that 6-O-palmitoylascorbate significantly outperformed standard ascorbic acid in reducing lipid peroxidation and DNA double-strand breaks in human lymphocytes exposed to radiation . This underscores the importance of compound selection for radioprotection.

Challenges and Future Directions

Despite promising findings, several challenges remain:

- Bioavailability : Many natural radioprotective agents suffer from low bioavailability, limiting their clinical use .

- Toxicity Concerns : While some synthetic radioprotectors show efficacy, their high toxicity may hinder their application in clinical settings .

- Need for Structural Modifications : Enhancing the efficacy of natural products through structural modifications could improve their therapeutic potential while minimizing side effects .

Propriétés

IUPAC Name |

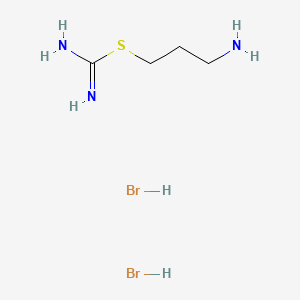

3-aminopropyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTDFRNUVWFUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7320-57-2 (Parent) | |

| Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

295.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-40-4 | |

| Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.